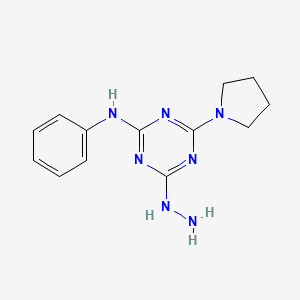
N-(2,4-dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide, also known as DMTB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTB is a benzamide derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been studied extensively.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2,4-dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression and cell differentiation. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and anti-inflammatory activity. It has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide has several advantages for lab experiments, including its high solubility in water and organic solvents, stability, and low toxicity. However, its low yield and high cost can be a limitation for large-scale experiments.
Orientations Futures
N-(2,4-dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide has potential applications in various fields, and future research can focus on its use in drug development, cancer therapy, and neuroprotection. Further studies can also investigate its mechanism of action, pharmacokinetics, and toxicity profile.
Méthodes De Synthèse
N-(2,4-dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide can be synthesized using different methods, including the reaction of 2,4-dimethoxyaniline with 2-methoxy-4-(methylthio)benzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2,4-dimethoxyphenyl isocyanate with 2-methoxy-4-(methylthio)benzoic acid in the presence of a base such as pyridine. The yield of N-(2,4-dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide using these methods ranges from 50-80%.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide has been studied for its potential applications in different fields, including cancer research, neuroprotection, and anti-inflammatory activity. In cancer research, N-(2,4-dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to enhance the activity of chemotherapeutic agents such as cisplatin. In neuroprotection, N-(2,4-dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide has been shown to protect against oxidative stress and reduce neuronal damage in animal models of Parkinson's disease and Alzheimer's disease. In anti-inflammatory activity, N-(2,4-dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide has been shown to reduce inflammation in animal models of acute lung injury and sepsis.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-methoxy-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-20-11-5-8-14(16(9-11)22-3)18-17(19)13-7-6-12(23-4)10-15(13)21-2/h5-10H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLERREQWKNKBJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)SC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-methoxy-4-(methylsulfanyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5754181.png)


![N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5754212.png)

![methyl 2-{[(4-chlorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5754226.png)




![5-{2-cyano-3-[(4-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B5754269.png)

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5754277.png)
![2-fluoro-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5754281.png)